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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B10800363 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1]

During the synthesis and storage of Sofosbuvir, process-related impurities and degradation

products can arise, which may affect the safety and efficacy of the drug product. Regulatory

agencies require the monitoring and control of these impurities. This application note details a

robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-

HPLC) method for the quantification of Sofosbuvir and its process-related impurity, Sofosbuvir
Impurity C (often referred to as the phosphoryl impurity). The method is suitable for routine

quality control analysis of bulk drug substances and pharmaceutical dosage forms.

Experimental Protocol

This protocol is based on a validated RP-HPLC method for the estimation of Sofosbuvir and its

related impurities.[2][3]

1. Materials and Reagents

Sofosbuvir reference standard

Sofosbuvir Impurity C reference standard

Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA) (HPLC grade)
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Water (HPLC grade, filtered and degassed)

Methanol (HPLC grade)

Tablets containing Sofosbuvir

2. Instrumentation and Chromatographic Conditions

HPLC System: A system equipped with a quaternary or binary pump, autosampler, column

oven, and a UV-Vis detector.

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[2][3]

Mobile Phase: A 50:50 (v/v) mixture of 0.1% Trifluoroacetic acid in water and acetonitrile.[2]

[3]

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient.[3]

Detection Wavelength: 260 nm.[2][3]

Injection Volume: 20 µL.

3. Preparation of Solutions

Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[3]

Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir

reference standard in 100 mL of diluent to obtain a concentration of 400 µg/mL.[3]

Standard Stock Solution of Sofosbuvir Impurity C: Accurately weigh and dissolve 2.5 mg of

Sofosbuvir Impurity C reference standard in 100 mL of diluent to obtain a concentration of

25 µg/mL.[3]

Working Standard Solution: Mix 5 mL of the Sofosbuvir standard stock solution and 5 mL of

the Sofosbuvir Impurity C standard stock solution in a 50 mL volumetric flask and dilute to
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volume with the diluent. This solution contains 40 µg/mL of Sofosbuvir and 2.5 µg/mL of

Sofosbuvir Impurity C.

Sample Preparation (Tablets):

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer

it to a 100 mL volumetric flask.

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.

Dilute to volume with the diluent and mix well.

Filter the solution through a 0.45 µm nylon syringe filter.

Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with

the diluent to obtain a final concentration of approximately 400 µg/mL of Sofosbuvir.

4. System Suitability

Before sample analysis, perform system suitability tests by injecting the working standard

solution five times. The acceptance criteria are as follows:

Tailing factor (Asymmetry factor) for Sofosbuvir and Impurity C peaks: Not more than 2.0.

Theoretical plates for Sofosbuvir and Impurity C peaks: Not less than 2000.

Relative Standard Deviation (RSD) for the peak areas of five replicate injections: Not more

than 2.0%.

5. Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its

suitability for its intended purpose.[2][3]

Data Presentation

The quantitative performance of the HPLC method is summarized in the tables below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b10800363?utm_src=pdf-body
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chromatographic Parameters

Parameter Sofosbuvir Sofosbuvir Impurity C

Retention Time (min) ~3.7 ~5.7

Tailing Factor < 1.5 < 1.5

Theoretical Plates > 3000 > 4000

Note: Retention times are approximate and may vary depending on the specific column and

system.

Table 2: Method Validation Data

Validation Parameter Sofosbuvir Sofosbuvir Impurity C

Linearity Range (µg/mL) 160 - 480 10 - 30

Correlation Coefficient (r²) > 0.999 > 0.999

Limit of Detection (LOD)

(µg/mL)
0.04 0.12

Limit of Quantification (LOQ)

(µg/mL)
0.125 0.375

Accuracy (% Recovery) 98 - 102% 98 - 102%

Precision (% RSD) < 2.0% < 2.0%

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the

analytical method. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative

stress conditions.[4][5] The developed HPLC method should be able to separate the main peak

of Sofosbuvir from any degradation products formed under these conditions.

Experimental Workflow and Diagrams
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The overall workflow for the quantification of Sofosbuvir Impurity C is depicted in the following

diagram.

Sample & Standard Preparation

HPLC Analysis

Data Acquisition & Processing

Quantification & Reporting

Prepare Standard Solutions
(Sofosbuvir & Impurity C)

System Suitability Test
(Inject Standard)

Prepare Tablet Sample Solution
(Weigh, Dissolve, Filter, Dilute)

Inject Standard and Sample Solutions

If Passes

Chromatogram Acquisition

Peak Integration & Identification

Quantify Impurity C
(Using Standard)

Generate Report
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Click to download full resolution via product page

Caption: Experimental workflow for the HPLC quantification of Sofosbuvir Impurity C.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of

Sofosbuvir Impurity C in bulk drug and pharmaceutical formulations. The method is suitable

for routine quality control analysis and stability studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10800363?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

